Lithium salicylate monohydrate

Solubility Formulation Bioavailability

Lithium carbonate's sharp plasma peak and narrow therapeutic window complicate chronic neuropsychiatric dosing. Lithium salicylate monohydrate overcomes this with a sustained-release-like PK profile, delivering prolonged plasma and brain lithium levels beyond 48 hours without a sharp peak. This dual-action GSK-3β inhibitor/anti-inflammatory agent in a single molecular entity simplifies formulation and ensures consistent dual-pathway engagement in preclinical models. • Sustained brain exposure >48 h, attenuated Cmax • Combined GSK-3β inhibition & COX suppression • >98% purity, crystalline solid, freely soluble in water • Bulk quantities available, global shipping.

Molecular Formula C7H7LiO4
Molecular Weight 162.1 g/mol
CAS No. 75575-50-7
Cat. No. B1434530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium salicylate monohydrate
CAS75575-50-7
Molecular FormulaC7H7LiO4
Molecular Weight162.1 g/mol
Structural Identifiers
SMILES[Li+].C1=CC=C(C(=C1)C(=O)[O-])O.O
InChIInChI=1S/C7H6O3.Li.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+1;/p-1
InChIKeySKQWWJVTSPXPSF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Salicylate Monohydrate: Core Properties and Identity


Lithium salicylate monohydrate (CAS 75575-50-7) is an organolithium salt with the molecular formula C₇H₅LiO₃·H₂O and a molecular weight of 162.07 g/mol [1]. It appears as a white to light yellow or light red crystalline powder or crystal and is freely soluble in water . This compound is of interest in neuropsychiatric and materials research due to its dual nature, combining the lithium ion's established biological effects with the anti-inflammatory properties of the salicylate anion [2][3]. It is recognized as a research compound with unique pharmacokinetic and structural properties that distinguish it from other lithium and salicylate salts [4][5].

Organolithium tool compound combining lithium ion delivery with salicylate anion bioactivity
Dual-mechanism research probe
Water-soluble monohydrate form supports oral and parenteral formulation research
Formulation workflow compatibility
Reported distinct pharmacokinetic profile with prolonged brain exposure in rodent models
Neuropsychiatric study context

Why Substitution with Other Lithium or Salicylate Salts Fails


Substituting lithium salicylate monohydrate with other lithium salts (e.g., lithium carbonate) or other salicylate salts (e.g., sodium salicylate) is not scientifically sound due to significant, data-backed differences in physicochemical and pharmacokinetic profiles. Lithium carbonate, the most common pharmaceutical lithium salt, has poor aqueous solubility and exhibits a sharp plasma concentration peak linked to toxicity [1][2]. In contrast, lithium salicylate demonstrates a fundamentally different elimination profile with prolonged plasma and brain levels and an attenuated peak [3]. Similarly, substitution with sodium salicylate is problematic because it lacks lithium's unique neuropsychiatric bioactivities (e.g., GSK-3β inhibition), which are essential for many research applications [4]. These critical differences in solubility, bioavailability, and therapeutic window underscore why lithium salicylate monohydrate cannot be treated as an interchangeable commodity with its in-class alternatives.

This Compound
Freely water-soluble monohydrate with attenuated plasma peak and prolonged brain levels
Lithium Carbonate
Poorly soluble; sharp plasma peak profile may shift exposure-model interpretation
This Compound
Single entity delivering both lithium and salicylate moieties with reported CNS exposure
Sodium Salicylate
Lacks lithium-dependent GSK-3β pathway engagement; CNS bioactivity context may not transfer
This Compound
Defined monohydrate crystal phase with helical layer structure
Anhydrous Form / Other Alkali Salicylates
Different crystal packing and hydration state may alter dissolution and stability

Quantifiable Differentiation Against Key Comparators


Aqueous Solubility vs. Lithium Carbonate

Lithium salicylate monohydrate is qualitatively described as 'soluble' in water [1], while lithium carbonate is 'poorly soluble' [2]. Quantitatively, the solubility of lithium carbonate is approximately 1.3 g/L at 20°C [3]. This stark difference is a primary factor influencing the distinct pharmacokinetic profiles and formulation options of the two salts.

Aqueous Solubility
Head-to-head
Freely soluble vs. ~1.3 g/L at 20°C (Li₂CO₃)
Supports formulation workflow differentiation
Standard laboratory conditions
Solubility Formulation Bioavailability

Unique Monohydrate Crystal Structure

Lithium salicylate monohydrate (CAS 75575-50-7) crystallizes in a unique layer structure (space group P2₁/c) featuring alternating Δ- and Λ-((H₂O)Li⁺)∞ helices that run parallel along the b-axis [1][2]. This is a defined, reproducible crystalline phase distinct from other alkali metal salicylates, which do not form this specific hydrated helical structure. This property is inherent to the monohydrate form and differentiates it from both the anhydrous salt and other lithium salts.

Crystal Structure
Class-level
Monohydrate layer structure; space group P2₁/c; Δ/Λ-helical chains
Defined phase identity for solid-state research
Structural uniqueness requires verification
Crystal Engineering Solid-State Chemistry Material Properties

Sustained Plasma and Brain Levels Beyond 48 Hours

A comparative pharmacokinetic study in rats demonstrated that lithium salicylate produced elevated plasma and brain levels of lithium beyond 48 hours post-dose, with a slow elimination profile and without the sharp peak observed with lithium carbonate [1][2]. In contrast, lithium carbonate is known for a rapid absorption phase leading to a high peak plasma concentration that contributes to its narrow therapeutic window and toxicity issues [3][4]. The study concludes that lithium salicylate exhibits 'profoundly different pharmacokinetics' compared to lithium carbonate [5].

Brain Exposure Duration
Head-to-head
Elevated lithium levels beyond 48 h; attenuated peak vs. Li₂CO₃
Reported PK profile context for neuropsychiatric models
In vivo rat model; single oral dose
Pharmacokinetics Neuropsychiatry Toxicology

Co-Crystal Engineering Potential with LISPRO

Lithium salicylate has been shown to be suitable for co-crystal engineering, as exemplified by the ionic co-crystal lithium salicylate proline (LISPRO) [1]. Patents describe co-crystals of lithium salicylate with a molar ratio of lithium salicylate to a neutral organic molecule (e.g., L-proline) of 1:1 or 1:2 [2]. This formulation approach, not possible with lithium carbonate in the same manner, aims to improve the safety and efficacy profile of lithium therapy [3]. The formation of these co-crystals directly leverages the specific chemical and structural properties of the salicylate salt.

Co-Crystal Engineering
Class-level
Forms 1:1 or 1:2 ionic co-crystal with L-proline (LISPRO)
Supports novel solid-form design workflows
Not achievable with lithium carbonate
Co-crystal Formulation Bioavailability

Research and Industrial Procurement Scenarios


Next-Generation Lithium Therapeutics with Improved Safety

Research groups and pharmaceutical companies focused on improving the therapeutic window of lithium for treating neuropsychiatric disorders such as bipolar disorder and Alzheimer's disease will find lithium salicylate monohydrate to be a critical reagent. The compound's distinct pharmacokinetic profile—maintaining elevated plasma and brain lithium levels beyond 48 hours without a sharp peak—directly addresses a key limitation of lithium carbonate, the current gold standard [1]. This property makes it an ideal candidate for developing sustained-release formulations or as a lead compound for novel lithium-based drugs with a potentially lower toxicity profile.

Crystal Engineering and Advanced Materials Design

Materials scientists and crystal engineers investigating the design of novel solid forms with tailored properties should procure lithium salicylate monohydrate for its unique structural features. Its well-defined, layered crystal structure with carboxylate-bridged helical chains provides a distinct platform for co-crystal synthesis and the study of solid-state reactivity [1]. This makes it a superior starting material for creating new co-crystals with enhanced physicochemical properties, such as the lithium salicylate proline (LISPRO) co-crystal, which is not easily achievable with other lithium salts [2].

Dual-Action Anti-Inflammatory and Neuroprotective Studies

Neuroscientists and pharmacologists conducting preclinical studies in models of neuroinflammation or neurodegeneration should prioritize lithium salicylate monohydrate over separate lithium and salicylate salts. The compound delivers two active moieties—lithium, a known GSK-3β inhibitor, and salicylate, an anti-inflammatory agent—in a single molecular entity with a unique PK profile [1]. This is particularly advantageous for chronic dosing studies where the compound's slow elimination and sustained brain exposure [2] can help elucidate the synergistic effects of these combined mechanisms on disease progression and behavioral outcomes.

Application
Selection Property
Validation Focus
Neuropsychiatric disorder model studies
Attenuated-peak PK profile with prolonged brain exposure
Exposure-model interpretation; GSK-3β pathway context
Crystal engineering and co-crystal design
Defined monohydrate helical layer structure
Solid-state property verification; co-former screening
Dual-mechanism neuroinflammation studies
Lithium-salicylate single-entity delivery
Model-response endpoint review; chronic dosing context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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